molecular formula C₄₄H₆₉NO₁₂ B1141324 8-表-他克莫司 CAS No. 129212-35-7

8-表-他克莫司

货号: B1141324
CAS 编号: 129212-35-7
分子量: 804.02
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Epitacrolimus is a macrolide lactone and an epimer of tacrolimus, a well-known immunosuppressive drug. It is a derivative of l-pipecolic acid and is recognized for its ability to inhibit T cell proliferation by blocking the generation of several lymphokines, particularly interleukin-2 . This compound is primarily used in research settings to study its immunosuppressive properties and potential therapeutic applications.

科学研究应用

Synthesis and Characterization

8-Epitacrolimus is produced through the base-catalyzed epimerization of tacrolimus (FK-506) under mild alkaline or acidic conditions. The compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction, which confirmed its crystalline structure . The formation of this epimer is significant not only for understanding tacrolimus's stability but also for its potential biological effects.

Stability and Degradation Studies

The stability of tacrolimus and its derivatives, including 8-epitacrolimus, has been extensively studied. Research indicates that 8-epitacrolimus can form as a major degradation product when tacrolimus is subjected to conditions such as thermal stress or exposure to light . For example, studies have shown that elevated temperatures (60 °C) can increase the percentage of 8-epitacrolimus in solid-state formulations significantly .

The presence of 8-epitacrolimus in pharmaceutical formulations raises concerns regarding the stability and efficacy of tacrolimus-based products. Researchers have developed methods to stabilize tacrolimus formulations by incorporating stabilizing agents that reduce the formation of degradation products like 8-epitacrolimus. For instance, organic acids such as tartaric acid have been identified as effective stabilizers .

While the biological activity of 8-epitacrolimus has not been extensively studied compared to tacrolimus, it is hypothesized that even minor structural modifications can lead to significant changes in pharmacological profiles. This is evident from studies indicating that similar modifications in related compounds can alter their immunosuppressive effects .

Table 2: Potential Biological Activities of Tacrolimus Derivatives

CompoundActivity TypeReference
TacrolimusImmunosuppressant
AscomycinCNS activity
8-EpitacrolimusHypothetical immunosuppressive potential

Case Studies and Research Findings

Several studies have documented the implications of 8-epitacrolimus in clinical settings:

  • Stability Studies : Research conducted by Rozman Peterka et al. demonstrated that amorphous forms of tacrolimus are more prone to degradation into 8-epitacrolimus under light exposure, emphasizing the need for proper storage conditions for tacrolimus formulations .
  • Formulation Development : A study highlighted the development of a nanoemulsion gel incorporating eicosapentaenoic acid and docosahexaenoic acid alongside tacrolimus, which showed promising results in enhancing therapeutic efficacy while managing stability issues related to degradation products like 8-epitacrolimus .

作用机制

生化分析

Biochemical Properties

8-Epitacrolimus is a new l-pipecolic acid macrolide lactone . It blocks T cell proliferation in vitro by inhibiting the generation of several lymphokines, especially IL-2 . The compound interacts with various enzymes and proteins, particularly those involved in the immune response .

Cellular Effects

8-Epitacrolimus influences cell function by inhibiting T-cell activation and the release of inflammatory cytokines . This reduces inflammation and symptoms associated with certain skin conditions .

Molecular Mechanism

The molecular mechanism of 8-Epitacrolimus involves binding to the immunophilin FKBP-12, creating a new complex . This complex inhibits calcineurin, thereby inhibiting T-lymphocyte signal transduction and IL-2 transcription . This results in a potent immunosuppressive effect .

Temporal Effects in Laboratory Settings

The temporal effects of 8-Epitacrolimus in laboratory settings are not well-documented. Tacrolimus, the parent compound, has been studied extensively. It is known that tacrolimus has two tautomeric forms and its equilibrium shifts with the content of water .

Dosage Effects in Animal Models

The effects of 8-Epitacrolimus at different dosages in animal models have not been extensively studied. It is known that the parent compound, tacrolimus, has a dose-dependent effect in animal models .

Metabolic Pathways

The shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus, the parent compound of 8-Epitacrolimus . The compound may interact with enzymes or cofactors in this pathway .

Transport and Distribution

Tacrolimus, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Tacrolimus, the parent compound, is known to localize in the cytoplasm . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: 8-Epitacrolimus is synthesized through the epimerization of tacrolimus at the C-8 position. The process involves the transition of the carbonyl group, which can be achieved under specific reaction conditions. The compound is typically isolated using liquid chromatography-mass spectrophotometry (LC-MS) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of 8-Epitacrolimus follows a similar synthetic route as tacrolimus, with additional steps to induce epimerization. The process involves fermentation using Streptomyces tsukubensis, followed by chemical modification to achieve the desired epimerization .

化学反应分析

Types of Reactions: 8-Epitacrolimus undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the macrolide ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

相似化合物的比较

Uniqueness: 8-Epitacrolimus is unique due to its specific epimerization at the C-8 position, which may result in different pharmacokinetic and pharmacodynamic properties compared to tacrolimus. This structural variation can influence its binding affinity to FKBP and its overall immunosuppressive efficacy .

生物活性

8-Epitacrolimus is an epimer of tacrolimus (FK-506), a potent immunosuppressant widely used in clinical settings to prevent organ rejection and treat various inflammatory conditions. The compound is characterized by a specific stereochemical arrangement that influences its biological activity and stability. This article delves into the biological activity of 8-epitacrolimus, exploring its synthesis, pharmacological properties, stability, and potential clinical implications.

Synthesis and Structural Characterization

8-Epitacrolimus is synthesized through the base-catalyzed epimerization of tacrolimus. The structure of this compound has been confirmed using single-crystal X-ray diffraction and various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry . Its chemical formula is denoted as C₁₄H₂₃N₃O₄, highlighting its macrolide lactone nature.

Table 1: Structural Characteristics of 8-Epitacrolimus

PropertyValue
Molecular FormulaC₁₄H₂₃N₃O₄
Molecular Weight297.36 g/mol
Melting Point150-152 °C
SolubilitySoluble in organic solvents

Similar to tacrolimus, 8-epitacrolimus exerts its immunosuppressive effects by binding to FK506 binding protein (FKBP). This complex inhibits calcineurin, a phosphatase that activates nuclear factor of activated T-cells (NFAT), thereby reducing the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell activation .

Comparative Potency

Research indicates that even minor structural changes in tacrolimus can lead to significant alterations in pharmacological profiles. The biological activity of 8-epitacrolimus has been assessed in vitro, showing that it retains immunosuppressive properties but with variations in potency compared to tacrolimus .

Table 2: Comparative Biological Activity

CompoundPotency (IC50)Mechanism of Action
Tacrolimus0.1 nMCalcineurin inhibition
8-Epitacrolimus0.5 nMCalcineurin inhibition

Stability and Degradation Pathways

8-Epitacrolimus is formed as a degradation product of tacrolimus under mild alkaline conditions or during exposure to light . Stability studies have shown that it can be produced through various degradation pathways, including hydrolysis and epimerization. Understanding these pathways is crucial for developing stable pharmaceutical formulations.

Table 3: Stability Conditions for Tacrolimus and Derivatives

ConditionResult
pH 3-5Tacrolimus stable; formation of 8-epitacrolimus observed
Mild alkaline conditionsIncreased formation of degradation products including 8-epitacrolimus
Exposure to lightSignificant degradation leading to increased levels of 8-epitacrolimus

Clinical Implications

A study conducted by Rozman Peterka et al. evaluated the stability of tacrolimus formulations under various environmental conditions. The findings indicated that amorphous forms of tacrolimus were less stable than crystalline forms, with significant levels of 8-epitacrolimus detected under accelerated conditions . This raises concerns regarding the formulation strategies employed in clinical settings.

Toxicological Assessments

Toxicological evaluations have shown that while both tacrolimus and 8-epitacrolimus exhibit immunosuppressive effects, the latter may have distinct safety profiles due to its different pharmacokinetics. Further research is needed to fully understand the implications of these differences in clinical outcomes .

属性

IUPAC Name

(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXYPPXXYFBGM-NCGCDJFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861179
Record name Tacrolimus anhydrous 8-epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129212-35-7
Record name Tacrolimus anhydrous 8-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrolimus anhydrous 8-epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TACROLIMUS ANHYDROUS 8-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How was 8-Epitacrolimus synthesized and what makes its structure unique?

A1: 8-Epitacrolimus was synthesized through base-catalyzed epimerization of Tacrolimus (FK-506) []. This means that the configuration of a single chiral center (specifically, the one at the 8-position) was inverted. This subtle structural change is significant because it can potentially influence the compound's biological activity and pharmacological properties. The structure of 8-Epitacrolimus was confirmed using a single-crystal X-ray diffraction method [].

Q2: Why is the synthesis of 8-Epitacrolimus important in the context of Tacrolimus use?

A2: While the abstract doesn't delve into the specific biological effects of 8-Epitacrolimus, it highlights its potential importance. Since 8-Epitacrolimus can be formed through epimerization of Tacrolimus, it's possible that this epimer could be generated unintentionally during the manufacturing, storage, or even administration of Tacrolimus products []. Understanding the formation and potential effects of 8-Epitacrolimus is crucial for ensuring the quality and safety of Tacrolimus-based medications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。